molecular formula C19H17F3N2O2 B2859712 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941993-59-5

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2859712
CAS No.: 941993-59-5
M. Wt: 362.352
InChI Key: HSLUPUDBLVNHRB-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide ( 941993-59-5) is a chemical compound with the molecular formula C 19 H 17 F 3 N 2 O 2 and a molecular weight of 362.35 g/mol . It is part of a class of compounds featuring a benzamide pharmacophore, which is a structure of significant interest in medicinal chemistry and novel drug design due to its association with a wide range of biological activities . Research into similar benzamide derivatives has shown that these compounds can exhibit potent inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, suggesting potential research applications in the fields of neuroscience and enzymology . The compound is offered with a purity of 90% or higher and is available in quantities ranging from 2 mg to 100 mg for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-7-8-15(11-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUPUDBLVNHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The final step often involves the coupling of the benzamide moiety under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit certain kinases, leading to the modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their properties:

Compound Name (Source) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzamide 4-methyl, 2-oxopyrrolidin, 3-(trifluoromethyl) Not reported Kinase inhibition (hypothesized)
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide () Quinazoline-benzamide hybrid Cyclopropylamino quinazoline, 3-(trifluoromethyl)phenyl Not reported Research chemical (71% synthesis yield)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Chromen-pyrazolo-pyrimidine Fluorophenyl chromen, pyrazolo-pyrimidine, isopropylamide 589.1 Pharmaceutical candidate (MP: 175–178°C)
Flutolanil () Benzamide 3-(1-methylethoxy)phenyl Not reported Agricultural pesticide
Nilotinib (Tasigna™) () Benzamide 4-methyl-1H-imidazol-1-yl, pyrimidinylamino 529.5 (as reference) BCR-ABL kinase inhibitor (cancer therapy)
Compound in Benzamide Bipyrimidinylamino, pyrrolidinylmethyl, 3-(trifluoromethyl) Not reported Kinase modulation (stereochemistry-dependent)

Key Findings from Comparative Analysis

In contrast, analogs such as flutolanil () demonstrate the structural versatility of benzamides, being repurposed for pesticide use via substituent modifications .

Synthetic Efficiency: Compound 16 () is synthesized with a 71% yield, indicating feasible scalability for benzamide-quinazoline hybrids .

Physicochemical Properties :

  • The chromen-pyrazolo-pyrimidine analog () has a higher molecular weight (589.1 g/mol) and melting point (175–178°C), likely due to its fused aromatic systems . The target compound’s 2-oxopyrrolidin group may improve solubility compared to rigid heterocycles.

Bioavailability Considerations :

  • highlights the use of organic acids to solubilize nilotinib, reducing its food effect by up to 40% . This suggests that the target compound, if prone to poor solubility, could benefit from similar formulation strategies.

Stereochemical Influence :

  • The compound in features a stereospecific pyrrolidinylmethyl group, underscoring the role of chirality in target binding . The target compound’s 2-oxopyrrolidin moiety may similarly influence its pharmacokinetic profile.

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related research findings, and comparison with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of a trifluoromethyl group and a pyrrolidinone moiety. Its molecular formula is C17H19F3N2OC_{17}H_{19}F_3N_2O, and it exhibits properties that suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and inflammation.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways related to pain, anxiety, or other physiological responses.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with trifluoromethyl groups have shown effectiveness against various bacteria, including resistant strains. A study highlighted that certain hydrazine derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential neuroprotective effects through enzyme modulation .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Compounds in this class have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. For example, studies have indicated that related benzamide derivatives possess significant antiproliferative activity .

Case Studies

  • Study on Neuroprotective Effects : One study investigated the neuroprotective properties of similar benzamide derivatives in models of neurodegeneration. The results suggested that these compounds could reduce neuronal death through anti-inflammatory pathways .
  • Antibacterial Evaluation : Another study assessed the antibacterial efficacy against Mycobacterium tuberculosis, revealing that certain analogues exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(trifluoromethyl)benzamideStructureTBDPotential neuroprotective and antimicrobial
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamideStructure27.04 - 106.75Moderate AChE inhibition
N-Hexyl derivativeStructure125 - 250Effective against M. tuberculosis

Q & A

Q. Optimization strategies :

  • Continuous flow reactors : Reduce reaction times and improve reproducibility for scale-up .
  • Catalytic systems : Explore Pd-based catalysts for C–N coupling steps to enhance efficiency .

Basic: How do structural features (e.g., trifluoromethyl group, pyrrolidinone ring) influence the compound’s physicochemical and biological properties?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability. Its electron-withdrawing nature also modulates aromatic ring reactivity in electrophilic substitutions .
  • Pyrrolidinone ring : Introduces conformational rigidity, favoring interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). The lactam oxygen participates in H-bonding with residues like Lys53 in P38α kinase .
  • Methyl group at C4 : Reduces steric hindrance, facilitating binding to planar active sites (e.g., observed in X-ray co-crystallization studies with P38α) .

Advanced: What experimental and computational methods are used to resolve contradictions in reported biological activity data?

Contradictions in IC₅₀ values (e.g., kinase inhibition assays) arise from:

  • Assay conditions : Variability in ATP concentrations (1–10 mM) or buffer pH .
  • Cell line heterogeneity : Use of isogenic cell lines (e.g., HEK293 vs. HeLa) minimizes off-target effects .

Q. Resolution strategies :

  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine) .
  • Molecular dynamics simulations : Model binding modes to identify key residues (e.g., DFG motif in kinases) contributing to potency discrepancies .

Advanced: How is the compound’s mechanism of action elucidated in kinase inhibition studies?

  • X-ray crystallography : Co-crystallization with P38α kinase (PDB: 5LXY) reveals:
    • The benzamide carbonyl forms a H-bond with Met108.
    • The trifluoromethyl group occupies a hydrophobic cleft near the gatekeeper residue Thr106 .
  • Kinase profiling : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) identifies selectivity against ABL1 (IC₅₀ = 12 nM) vs. VEGFR2 (IC₅₀ > 1 µM) .
  • Cellular assays : Phospho-ERK Western blotting confirms downstream pathway modulation in cancer cell lines .

Advanced: What methodologies address stability challenges during synthesis and storage?

  • Light-sensitive intermediates : Store intermediates (e.g., nitro precursors) in amber vials under argon to prevent photodegradation .
  • Thermal instability : Use cold filtration (−20°C) for heat-labile products and avoid prolonged drying under vacuum .
  • Hygroscopicity : Lyophilize final compounds with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

  • Scaffold modification : Introduce substituents at C3 (e.g., pyridinyl, pyrazolo[3,4-d]pyrimidinyl) to enhance kinase selectivity. For example, replacing trifluoromethyl with cyano reduces off-target binding to carbonic anhydrase .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical H-bond donors/acceptors .
  • In vivo PK/PD : Administer analogs (5 mg/kg IV) in rodent models to correlate plasma exposure (AUC) with tumor growth inhibition .

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